

# Application Notes and Protocols for Oliceridine Patient-Controlled Analgesia (PCA) Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of patient-controlled analgesia (PCA) protocols utilized in pivotal clinical studies of **Oliceridine** (Olinvyk®), a G protein-biased  $\mu$ -opioid receptor (MOR) agonist. The information is intended to guide researchers in designing and implementing studies involving **Oliceridine** for the management of moderate to severe acute pain.

### Introduction

Oliceridine is a novel intravenous opioid agonist designed to provide potent analgesia with a potentially improved safety and tolerability profile compared to conventional opioids like morphine.[1][2] Its mechanism of action involves preferential activation of the G-protein signaling pathway, which is associated with analgesia, while causing less recruitment of the  $\beta$ -arrestin pathway, which is linked to opioid-related adverse events such as respiratory depression and gastrointestinal dysfunction.[1][3][4] Oliceridine is indicated for the management of acute pain in adults that is severe enough to require an intravenous opioid analgesic and for whom alternative treatments are inadequate.[5]

### **Quantitative Data Summary: PCA Protocols**

The following tables summarize the PCA dosing parameters used in the key Phase III clinical trials of **Oliceridine**: APOLLO-1 (bunionectomy), APOLLO-2 (abdominoplasty), and ATHENA (mixed surgical and medical patients).[1][6][7]



Table 1: Oliceridine PCA Dosing Regimens in APOLLO-1 & APOLLO-2 Studies

| Parameter            | Oliceridine<br>Regimen 1          | Oliceridine<br>Regimen 2          | Oliceridine<br>Regimen 3          | Morphine<br>(Active<br>Comparator<br>) | Placebo            |
|----------------------|-----------------------------------|-----------------------------------|-----------------------------------|----------------------------------------|--------------------|
| Loading Dose         | 1.5 mg                            | 1.5 mg                            | 1.5 mg                            | 4 mg                                   | Volume-<br>matched |
| Demand<br>Dose       | 0.1 mg                            | 0.35 mg                           | 0.5 mg                            | 1 mg                                   | Volume-<br>matched |
| Lockout<br>Interval  | 6 minutes                         | 6 minutes                         | 6 minutes                         | 6 minutes                              | 6 minutes          |
| Supplemental<br>Dose | 0.75 mg (as<br>needed,<br>hourly) | 0.75 mg (as<br>needed,<br>hourly) | 0.75 mg (as<br>needed,<br>hourly) | 2 mg (as<br>needed,<br>hourly)         | Not<br>Applicable  |

Data sourced from the APOLLO-1 and APOLLO-2 clinical trials.[1][6][8][9]

Table 2: Oliceridine PCA Dosing in the ATHENA Study

| Parameter         | Oliceridine PCA Regimen                                  |  |  |
|-------------------|----------------------------------------------------------|--|--|
| Loading Dose      | 1.5 mg                                                   |  |  |
| Demand Dose       | 0.5 mg                                                   |  |  |
| Lockout Interval  | 6 minutes                                                |  |  |
| Supplemental Dose | 1 mg (as needed, as early as 15 mins after initial dose) |  |  |

The ATHENA study was an open-label safety study, and dosing could also be administered as clinician-administered boluses.[10][11]

### **Experimental Protocols**



# Protocol 1: Phase III, Randomized, Double-Blind, Placebo- and Active-Controlled Study of Oliceridine PCA for Postoperative Pain (APOLLO-1 & APOLLO-2)

1. Objective: To evaluate the efficacy and safety of **Oliceridine** administered via PCA for the management of moderate to severe acute pain following either bunionectomy (APOLLO-1) or abdominoplasty (APOLLO-2).[1][6]

#### 2. Study Design:

- Phase: III
- Design: Randomized, double-blind, placebo- and active-controlled, parallel-group.
- Patient Population: Adult patients undergoing bunionectomy or abdominoplasty who were experiencing moderate to severe postoperative pain.[1][6]
- 3. Methodology:
- Inclusion Criteria: Patients aged 18-75 years scheduled for the respective surgical procedure and reporting a pain intensity score of ≥4 on an 11-point Numeric Rating Scale (NRS) postsurgery.[1][6]
- Randomization: Patients were randomized to one of five treatment arms: three **Oliceridine** PCA regimens, one morphine PCA regimen, or a placebo PCA regimen (see Table 1).[9]
- Treatment Administration:
  - Following surgery and upon reporting qualifying pain, patients received a clinicianadministered intravenous loading dose of their assigned treatment.[1]
  - Ten minutes after the loading dose, patients were initiated on a PCA pump programmed with the assigned demand dose and a 6-minute lockout interval.[9][12]
  - Blinded clinician-administered intravenous supplemental doses were permitted as needed on an hourly basis.[12]



- Primary Endpoint: The primary efficacy endpoint was the proportion of treatment responders, defined as patients who did not receive rescue analgesia and experienced at least a 30% improvement in the time-weighted sum of NRS scores over the study period (48 hours for APOLLO-1 and 24 hours for APOLLO-2).[1]
- Secondary Endpoints: Secondary endpoints included assessments of pain intensity over time, patient global assessment of pain control, and safety and tolerability, including the incidence of opioid-related adverse events such as nausea, vomiting, and respiratory depression.[8]

## Protocol 2: Phase III, Open-Label Safety Study of Oliceridine (ATHENA)

- 1. Objective: To evaluate the safety and tolerability of **Oliceridine** in a broad population of adult patients with moderate to severe acute pain requiring parenteral opioid therapy.[7][10]
- 2. Study Design:
- Phase: III
- Design: Open-label, multicenter.[13]
- Patient Population: Adult patients with moderate to severe pain resulting from surgical procedures or non-surgical medical conditions.[10][14]
- 3. Methodology:
- Inclusion Criteria: Adult patients with a pain intensity score of ≥4 on an 11-point NRS.[14]
- Treatment Administration:
  - Oliceridine was administered via intravenous (IV) clinician-administered bolus, PCA, or a combination of both, as determined by the investigator.[13]
  - For PCA administration, a loading dose of 1.5 mg was followed by a demand dose of 0.5 mg with a 6-minute lockout interval.[10][11]



- Supplemental doses of 1 mg could be administered as needed as early as 15 minutes after the initial dose.[10]
- For IV bolus dosing, an initial dose of 1 to 2 mg was administered, with subsequent doses
   of 1 to 3 mg every 1 to 3 hours as needed.[10][11]
- Primary Endpoint: The primary objective was to assess the safety and tolerability of
   Oliceridine, evaluated through the incidence of adverse events (AEs), serious AEs, and AEs
   leading to discontinuation.[13][14]
- Secondary Endpoints: Efficacy was a secondary endpoint, assessed by the change in NRS pain scores from baseline.[13] Multimodal analgesia was permitted in this study.[7]

# Visualizations Signaling Pathway of Oliceridine



Click to download full resolution via product page

Caption: **Oliceridine**'s biased agonism at the μ-opioid receptor.

### Experimental Workflow for APOLLO-1 & APOLLO-2 Studies









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Oliceridine: A Novel Drug for the Management of Moderate to Severe Acute Pain A Review of Current Evidence PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Oliceridine fumarate? [synapse.patsnap.com]
- 5. A Dive Into Oliceridine and Its Novel Mechanism of Action PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]







- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ATHENA: A Phase 3, Open-Label Study Of The Safety And Effectiveness Of Oliceridine (TRV130), A G-Protein Selective Agonist At The μ-Opioid Receptor, In Patients With Moderate To Severe Acute Pain Requiring Parenteral Opioid Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pimr.org.in [pimr.org.in]
- 12. Oliceridine Exhibits Improved Tolerability Compared to Morphine at Equianalgesic Conditions: Exploratory Analysis from Two Phase 3 Randomized Placebo and Active Controlled Trials PMC [pmc.ncbi.nlm.nih.gov]
- 13. biospace.com [biospace.com]
- 14. ATHENA: A Phase 3, Open-Label Study Of The Safety And Effectiveness Of Oliceridine (TRV130), A G-Protein Selective Agonist At The μ-Opioid Receptor, In Patients With Moderate To Severe Acute Pain Requiring Parenteral Opioid Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Oliceridine Patient-Controlled Analgesia (PCA) Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139222#patient-controlled-analgesia-pca-protocols-for-oliceridine-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com